N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that features a triazole ring, a bromobenzylthio group, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is typically introduced via nitration of a benzamide precursor, using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the bromobenzylthio group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) for reduction of the nitro group.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring and the nitrobenzamide moiety are often involved in binding to active sites of enzymes, inhibiting their activity. The bromobenzylthio and fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-((5-((4-chlorobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-((5-((4-bromobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The unique combination of the bromobenzylthio, fluorophenyl, and nitrobenzamide groups in N-((5-((4-bromobenzyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFN5O3S/c1-15-20(3-2-4-21(15)31(33)34)23(32)27-13-22-28-29-24(30(22)19-11-9-18(26)10-12-19)35-14-16-5-7-17(25)8-6-16/h2-12H,13-14H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOWLSUFBQPJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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